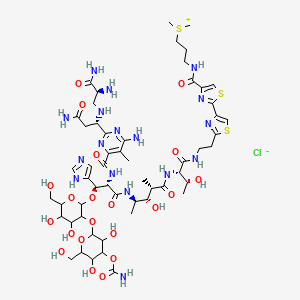

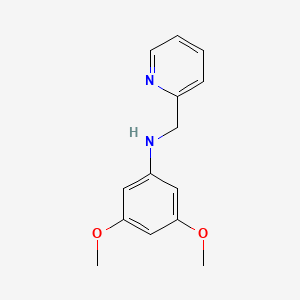

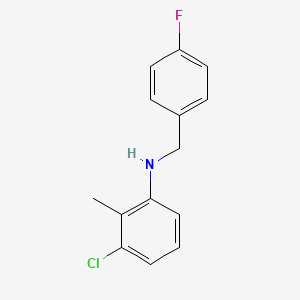

![molecular formula C12H13N3O2S B1345298 1-(噻吩并[3,2-d]嘧啶-4-基)哌啶-4-羧酸 CAS No. 910037-25-1](/img/structure/B1345298.png)

1-(噻吩并[3,2-d]嘧啶-4-基)哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid" is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The thieno[3,2-d]pyrimidine scaffold is a crucial pharmacophore in medicinal chemistry and has been incorporated into various compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives has been explored through various methods. For instance, the reaction of ethyl 1-aminothieno[2,3-b]pyridine-2-carboxylates with potassium hydroxide followed by hydrochloric acid treatment can yield the relevant acids, which upon further reaction with acetic anhydride, lead to the formation of new heterocyclic systems such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8)-ones . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for the preparation of thieno[3,2-d]pyrimidine derivatives, which can be achieved by heating in formic acid or by cyclization with pyrrolidine in the presence of calcium chloride . Additionally, a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide has been reported as a green approach to synthesize thieno[3,2-d]pyrimidin-4(3H)-ones .

Molecular Structure Analysis

The molecular structures of synthesized thieno[3,2-d]pyrimidine derivatives are confirmed using various spectroscopic techniques such as NMR, infrared, mass spectrometry, and elemental analysis . These techniques help in elucidating the structural features and confirming the formation of the desired heterocyclic systems.

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions to yield a wide range of compounds. For example, the reaction with benzylamine or hydrazine hydrate can lead to the formation of pyrimidine derivatives with potential antimicrobial activity . Additionally, the cyclization of nicotinic acid esters can yield thieno[2,3-b]pyridines, which can further react to form pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by their molecular structure. These properties can be studied through various analytical techniques and are essential for understanding the compound's behavior in biological systems. For instance, the antimicrobial activity of certain thieno[3,2-d]pyrimidine derivatives has been evaluated, revealing a broad spectrum of activity against bacterial and fungal strains . The inhibition of human protein kinase CK2 by substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids highlights the potential of these compounds as selective inhibitors with IC50 values in the low micromolar range .

科学研究应用

合成和化学性质

- 合成途径:研究探索了涉及噻吩并[3,2-d]嘧啶衍生物的各种合成途径和化学反应,突出了它们在创建具有显着生物活性的化合物方面的潜力。例如,研究详细介绍了 N-(2-羧基-噻吩并[2,3-b]吡啶-3-基)甲脒及其衍生物的合成,展示了抗过敏活性,这表明在治疗过敏反应和炎症方面具有潜在应用 (Wagner 等,1993)。

- 化学转化:另一项研究提出了噻吩并[3,2-d]嘧啶和噻吩并[3,4-b]吡啶衍生物的新合成方法,突出了噻吩并[3,2-d]嘧啶结构在化学转化中的多功能性,以及开发具有多种生物活性的新型化合物的潜力 (El-Meligie 等,2020)。

生物学和药理学应用

- 抗菌活性:对噻吩并[3,2-d]嘧啶衍生物的研究显示出有希望的抗菌特性,特别是对金黄色葡萄球菌。这表明在开发新的抗生素或抗菌剂方面具有潜在应用 (Kostenko 等,2008),(Kostenko 等,2008)。

- 抗肿瘤活性:一项关于合成噻吩和 N-取代噻吩并[3,2-d]嘧啶衍生物作为有效抗肿瘤和抗菌剂的研究突出了这些化合物在癌症治疗中的潜力。一些衍生物对肝癌、结肠癌和肺癌细胞系的活性高于常用的化疗药物阿霉素 (Hafez 等,2017)。

化学库开发

- 组合化学:通过 Combes 型反应生成一系列稠合吡啶-4-羧酸,包括噻吩并[3,2-d]嘧啶的衍生物,强调了这些化合物在开发用于药物发现和其他应用的不同化学库中的效用 (Volochnyuk 等,2010)。

安全和危害

未来方向

Thienopyrimidine derivatives are widely represented in medicinal chemistry due to their structural analogs of purines . They hold a unique place among fused pyrimidine compounds and are considered important in the development of pharmaceutical drugs . Future research may focus on the development of kinase inhibitors as anticancer medicines to improve tumor selectivity, efficiency, and safety .

属性

IUPAC Name |

1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c16-12(17)8-1-4-15(5-2-8)11-10-9(3-6-18-10)13-7-14-11/h3,6-8H,1-2,4-5H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNHOIKUCNKRDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=NC3=C2SC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640410 |

Source

|

| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |

CAS RN |

910037-25-1 |

Source

|

| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

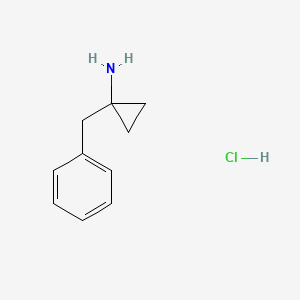

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)

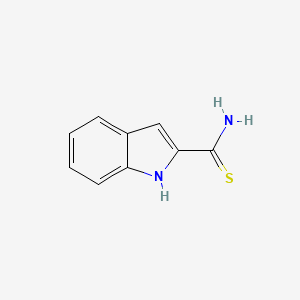

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)